molecular formula C15H12ClNO3S B14365009 3-Chloro-4-(morpholin-4-yl)-2H-thieno[2,3-h][1]benzopyran-2-one CAS No. 90236-93-4

3-Chloro-4-(morpholin-4-yl)-2H-thieno[2,3-h][1]benzopyran-2-one

Cat. No.: B14365009
CAS No.: 90236-93-4
M. Wt: 321.8 g/mol
InChI Key: ZHSZGYVTWSLKCS-UHFFFAOYSA-N
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Description

3-Chloro-4-(morpholin-4-yl)-2H-thieno2,3-hbenzopyran-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a thieno2,3-hbenzopyran core, a morpholine ring, and a chlorine atom. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(morpholin-4-yl)-2H-thieno2,3-hbenzopyran-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Thieno2,3-hbenzopyran Core : This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno2,3-hbenzopyran core.
  • Introduction of the Chlorine Atom : Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
  • Attachment of the Morpholine Ring : The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(morpholin-4-yl)-2H-thieno2,3-hbenzopyran-2-one undergoes various chemical reactions, including:

  • Oxidation : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
  • Oxidation : Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
  • Reduction : Sodium borohydride, lithium aluminum hydride, and other reducing agents.
  • Substitution : Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Chloro-4-(morpholin-4-yl)-2H-thieno2,3-hbenzopyran-2-one has a wide range of scientific research applications:

  • Chemistry : Used as a building block in the synthesis of more complex molecules.
  • Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine : Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
  • Industry : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(morpholin-4-yl)-2H-thieno2,3-hbenzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds:

  • 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole : Shares the morpholine ring and chlorine atom but has a different core structure.
  • 2-({5-Chloro-2-[(2-Methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl : Contains a morpholine ring and chlorine atom but differs in the overall structure.

Uniqueness: 3-Chloro-4-(morpholin-4-yl)-2H-thieno2,3-hbenzopyran-2-one is unique due to its thieno2,3-hbenzopyran core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

90236-93-4

Molecular Formula

C15H12ClNO3S

Molecular Weight

321.8 g/mol

IUPAC Name

3-chloro-4-morpholin-4-ylthieno[2,3-h]chromen-2-one

InChI

InChI=1S/C15H12ClNO3S/c16-12-13(17-4-6-19-7-5-17)10-1-2-11-9(3-8-21-11)14(10)20-15(12)18/h1-3,8H,4-7H2

InChI Key

ZHSZGYVTWSLKCS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C(=O)OC3=C2C=CC4=C3C=CS4)Cl

Origin of Product

United States

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